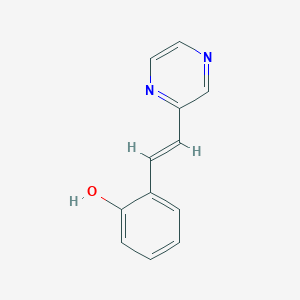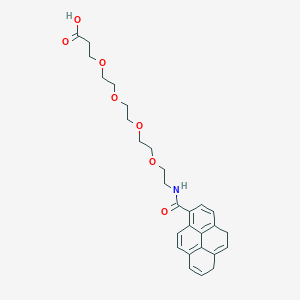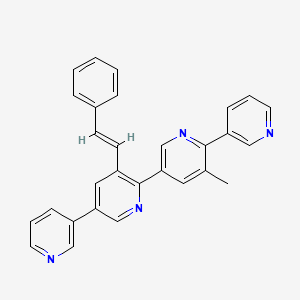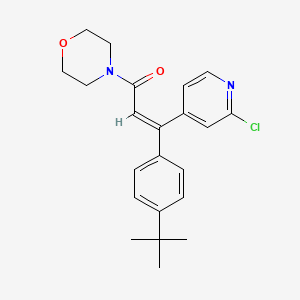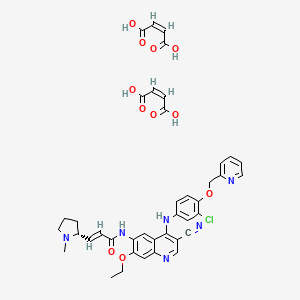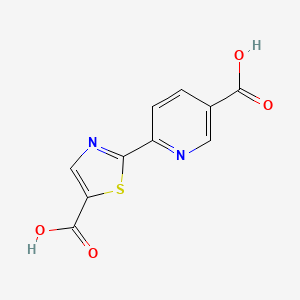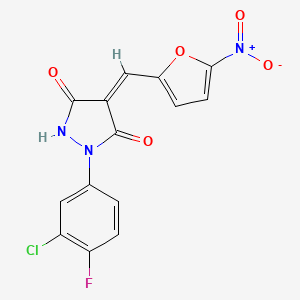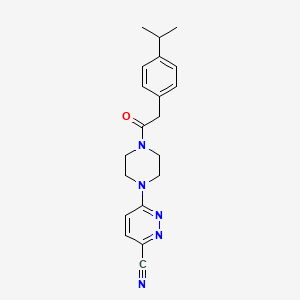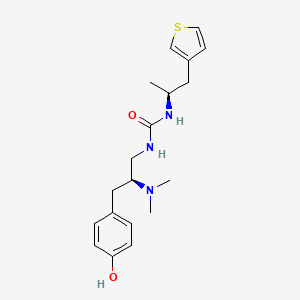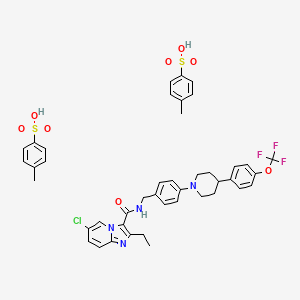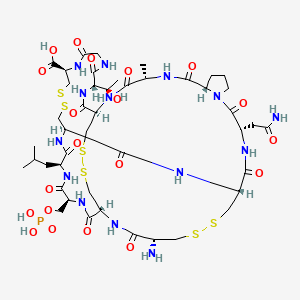
Recanaclotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Recanaclotide is used as a treatment of Gastroparesis, Functional Dyspepsia and Other Gastrointestinal Disorders
Applications De Recherche Scientifique
Drug Discovery and Development
Recanaclotide's role in modern drug discovery is significant. The field of drug research, guided by pharmacology, clinical sciences, and molecular biology, has evolved remarkably over the past century. Recombinant DNA and genomic sciences are deeply impacting drug discovery, enriching therapeutic options with recombinant proteins and monoclonal antibodies (Drews, 2000). These advancements highlight the potential for Recanaclotide in innovative therapeutic applications.
Biomarkers and Therapeutic Candidates
The surge in molecular entities entering drug development pipelines, accelerated by technologies like high throughput screening and proteomic approaches, has increased the number of therapeutic candidates. Biomarker measurements are essential in these processes, helping to relate the effects of interventions like Recanaclotide on molecular and cellular pathways to clinical responses (Atkinson et al., 2001).
Oligonucleotides and Pandemic Response
In the context of global health emergencies like the COVID-19 pandemic, the oligonucleotide research community, to which Recanaclotide belongs, has a unique position. It offers the capacity for rational drug design and swift development cycles, targeting areas unreachable by conventional treatments (Rossi & Rossi, 2020).
Gene Transfer Research
The methods developed for DNA manipulation, such as gene transfer techniques, are crucial in the application of Recanaclotide. This involves inserting new genetic material into human subjects, requiring careful oversight and review due to the associated ethical and safety concerns (Lenzi, Altevogt, & Gostin, 2014).
Drug Design and Cyclotides
Cyclotides, plant-made defense proteins, are relevant to Recanaclotide's applications in pharmaceuticals. Their unique structure and stability make them attractive for drug design, and methods for their production, including recombinant methods, are continuously evolving. This includes the potential application in creating modified cyclotides for various therapeutic areas, such as cancer and infectious diseases (Craik et al., 2012).
Propriétés
Numéro CAS |
1667762-62-0 |
|---|---|
Nom du produit |
Recanaclotide |
Formule moléculaire |
C45H71N14O20PS6 |
Poids moléculaire |
1351.47 |
Nom IUPAC |
(3S,6R,9S,15R,20R,23S,26S,29R,32R,37R,40S,45aS)-32-amino-40-(2-amino-2-oxoethyl)-9-((R)-1-hydroxyethyl)-23-isobutyl-3-methyl-1,4,7,10,13,22,25,28,31,38,41,47-dodecaoxo-26-((phosphonooxy)methyl)tetracontahydro-19H-37,20-(epiminomethano)-6,29-(methanodithiomethano)pyrrolo[2,1-s][1,2,27,28]tetrathia[5,8,11,14,17,20,23,32,35,38,41]undecaazacyclotritetracontine-15-carboxylic acid |
InChI |
InChI=1S/C45H71N14O20PS6/c1-18(2)8-22-36(65)56-27-15-85-86-17-29(45(74)75)50-32(62)10-48-43(72)33(20(4)60)58-41(70)28-16-84-83-13-25(39(68)53-24(37(66)51-22)11-79-80(76,77)78)55-35(64)21(46)12-81-82-14-26(57-40(27)69)38(67)52-23(9-31(47)61)44(73)59-7-5-6-30(59)42(71)49-19(3)34(63)54-28/h18-30,33,60H,5-17,46H2,1-4H3,(H2,47,61)(H,48,72)(H,49,71)(H,50,62)(H,51,66)(H,52,67)(H,53,68)(H,54,63)(H,55,64)(H,56,65)(H,57,69)(H,58,70)(H,74,75)(H2,76,77,78)/t19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1 |
Clé InChI |
GIUNZSCFWBGNLR-ATLORWJNSA-N |
SMILES |
CC(C[C@@H]1NC([C@@H](NC([C@@H]2CSSC[C@@H]3NC([C@@H](NC([C@@H]4CCCN4C([C@@H](NC([C@@H](NC([C@@H](NC1=O)CSSC[C@@H](C(O)=O)NC(CNC([C@H]([C@H](O)C)NC3=O)=O)=O)=O)CSSC[C@@H](C(N2)=O)N)=O)CC(N)=O)=O)=O)C)=O)=O)COP(O)(O)=O)=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Recanaclotide; IW-9179; IW 9179; IW9179; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





